
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of chemicals known for their complex structures and potential applications in materials science, photophysical studies, and catalysis. Compounds with similar structural motifs, such as benzofurans and pyridylmethylene derivatives, are studied for their unique properties and applications.
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step organic reactions, including condensation, cycloaddition, and photoreactions. For instance, a zinc(II) coordination polymer was synthesized using a semi-rigid dicarboxylic acid and a nitrogen-containing ligand, showcasing the complexity and precision required in synthesizing such compounds (Xue et al., 2020).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining the molecular structure of complex compounds. Studies on similar compounds reveal intricate three-dimensional architectures and coordination geometries, which are essential for understanding the compound's chemical behavior and properties (Hökelek et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with benzofuran and pyridinylmethylene groups include photocatalytic degradation of organic dyes and fluorescence properties, indicating potential applications in environmental remediation and sensing technologies (Garre et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. For example, the crystal structure and hydrogen bonding play a significant role in the stability and reactivity of these compounds (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, photophysical behavior, and coordination chemistry, are fundamental to understanding the applications and behavior of these compounds in different environments. The synthesis of highly fluorescent organoboron complexes, for instance, highlights the diverse reactivity and potential utility of similar compounds in bioorthogonal chemistry (Garre et al., 2019).
Scientific Research Applications
Antimicrobial and Antitumor Studies
The pyridine thiazole derivatives, related to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate, have been utilized in antimicrobial and antitumor studies. Zou Xun-Zhong et al. (2020) synthesized two zinc(II) complexes with pyridine thiazole derivatives. These complexes exhibited increased activity against certain bacteria and cancer cell lines compared to the free ligands (Zou et al., 2020).
Anti-Lung Cancer Activity
Research by A. G. Hammam et al. (2005) explored derivatives of 6-fluorobenzo[b]pyran, which relate to the compound . These derivatives showed potential anti-lung cancer activity at low concentrations, indicating their use in cancer treatment research (Hammam et al., 2005).
Photocatalytic Properties
A study by Yun-Shan Xue et al. (2020) on a zinc(II) coordination polymer, involving similar compound structures, highlighted its photocatalytic properties. This compound demonstrated excellent activity in the degradation of organic dyes, suggesting its potential in environmental applications (Xue et al., 2020).
Fungicidal Activity
Hui Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives containing similar moieties. These compounds exhibited moderate to high fungicidal activities, offering a potential avenue for agricultural applications (Bai et al., 2020).
Fluorescent Sensing
Masayori Hagimori et al. (2013) reported on fluorescent sensors based on a pyridine–pyridone core, similar to the compound in focus. These sensors showed potential for detecting metal ions like Zn²⁺, indicating their use in chemical sensing technologies (Hagimori et al., 2013).
Future Directions
properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO4/c22-15-5-3-14(4-6-15)21(25)26-16-7-8-17-18(11-16)27-19(20(17)24)10-13-2-1-9-23-12-13/h1-12H/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZLCNPPMSIEQE-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)
![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)
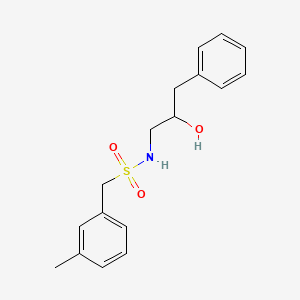
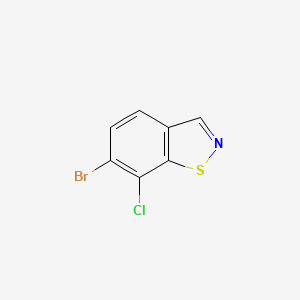
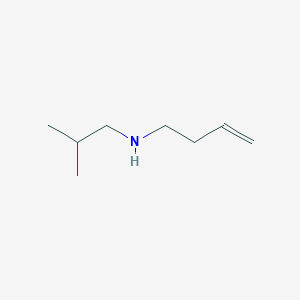
![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)
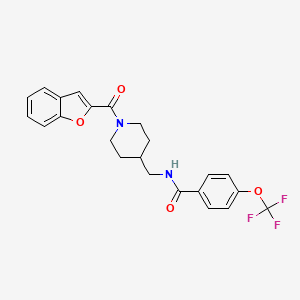
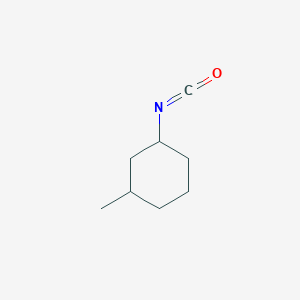
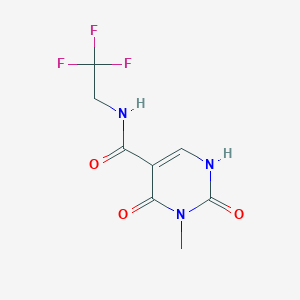
![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)

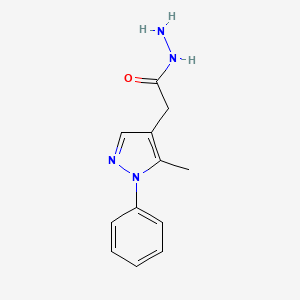
![N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)